N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide -

N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

Catalog Number: EVT-3654025
CAS Number:
Molecular Formula: C25H22ClN3O3S
Molecular Weight: 480.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide is a synthetic compound belonging to the class of quinazolinone derivatives. [] These compounds are of particular interest in scientific research due to their diverse biological activities. [] This specific compound has demonstrated potential as a CXCR3 antagonist, meaning it can block the activity of the CXCR3 receptor, a protein involved in inflammatory processes. []

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has been identified as a noncompetitive antagonist of the CXCR3 receptor, a G protein-coupled receptor involved in inflammatory responses. [] This means it binds to an allosteric site on the receptor, distinct from the binding site of the natural ligands CXCL9, CXCL10, and CXCL11. [] Binding to this allosteric site likely induces conformational changes in the receptor that prevent ligand binding and subsequent signaling. [] Moreover, studies suggest that this compound exhibits inverse agonistic properties, meaning it can suppress basal activity of constitutively active CXCR3 mutants. []

Applications

N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide, also known as NBI-74330, has been studied for its potential application as a CXCR3 antagonist. [] This receptor plays a crucial role in various inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, psoriasis, and allograft rejection in transplantation. [] NBI-74330 has demonstrated potent inhibition of CXCR3 ligand binding and functional responses, including ligand-induced guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, calcium mobilization, and cellular chemotaxis. [] These findings suggest that NBI-74330 could potentially be developed as a therapeutic agent for inflammatory diseases. []

(S)-5-Chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

  • Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure containing two basic groups (piperazinyl-piperidine). It exhibits potent inhibition of CXCR3-mediated responses, including ligand-induced chemotaxis and calcium mobilization.
  • Relevance: Although structurally distinct from N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide, VUF11211 is relevant as a comparator compound in studies exploring the binding modes of CXCR3 antagonists. Both compounds are potent antagonists of this chemokine receptor, highlighting the diverse chemical space occupied by CXCR3 inhibitors.

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: NBI-74330, an 8-azaquinazolinone derivative, is another high-affinity CXCR3 antagonist. Notably, it lacks basic groups, setting it apart from VUF11211. NBI-74330 potently inhibits CXCR3-mediated responses, including ligand binding and chemotaxis, with a high degree of selectivity. Further studies have shown that NBI-74330 acts as a noncompetitive antagonist and exhibits inverse agonist activity at a constitutively active CXCR3 mutant.

Decanoic Acid {1-[3-(4-Cyanophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-(2-Dimethylaminoethyl)amide (VUF5834)

  • Compound Description: VUF5834 is another nonpeptidergic antagonist of CXCR3, belonging to the 3H-quinazolin-4-one class. Similar to NBI-74330, it displays noncompetitive antagonism and inverse agonism at the human CXCR3 receptor, suggesting a shared mechanism of action.

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide (4)

  • Compound Description: This compound serves as a key intermediate in the synthesis of N-(5-aryliden-4-oxo-2-thioxothiazolidine-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydro quinazolin-2-yl]thio}acetamides (5a-f), a series of novel quinazolin-4(3H)-one derivatives investigated for their α-glucosidase inhibitory activity.

N-(5-Aryliden-4-oxo-2-thioxothiazolidine-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamides (5a-f)

  • Compound Description: This series of compounds was synthesized from N-(4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide (4) by reacting it with different aromatic aldehydes. These derivatives exhibit good α-glucosidase inhibitory activity, with compound 5a (containing a 4-methylbenzylidene moiety) showing the most potent activity.

Properties

Product Name

N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C25H22ClN3O3S/c1-3-32-18-13-11-17(12-14-18)29-24(31)19-7-4-5-9-22(19)28-25(29)33-15-23(30)27-21-10-6-8-20(26)16(21)2/h4-14H,3,15H2,1-2H3,(H,27,30)

InChI Key

VJIDHTURWXNBQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.